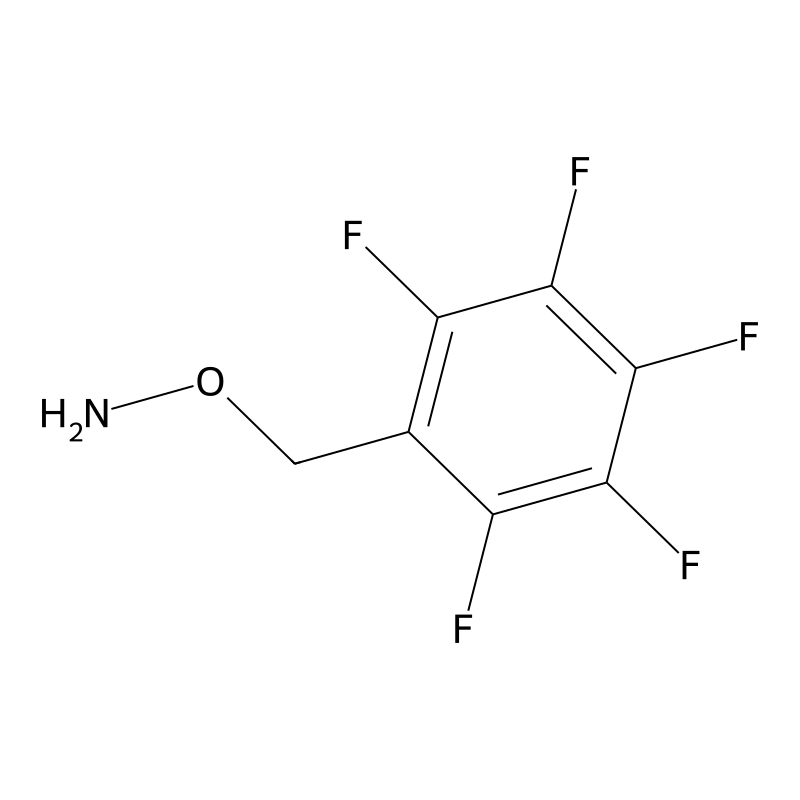o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Derivatization Reagent
PFBHA acts as a derivatization reagent for carbonyl-containing compounds. Carbonyl groups (C=O) are common functional groups found in many biomolecules, including aldehydes, ketones, and carboxylic acids. Derivatization with PFBHA increases the volatility and stability of these molecules, making them more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) [].
Here are some specific examples from scientific research:
- Analysis of steroid metabolites: PFBHA has been used to derivatize keto steroids (steroids containing a ketone group) for GC-MS analysis [].
- Determination of prostaglandins and thromboxanes: These are signaling molecules involved in various physiological processes. PFBHA derivatization facilitates their detection and quantification by GC-MS [].
- Detection of aldehydes and ketones: PFBHA forms stable oxime derivatives with aldehydes and ketones, allowing for their identification and characterization by GC-MS [].
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. This compound is characterized by the presence of five fluorine atoms attached to a benzyl group, making it highly polar and reactive. It typically appears as a white crystalline solid and is soluble in water .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is primarily used in organic synthesis, particularly for the preparation of oximes from carbonyl compounds. The compound reacts with aldehydes and ketones to form oximes through a nucleophilic addition mechanism. The reaction kinetics have been documented to follow first-order kinetics when reacting with formaldehyde, producing O-(pentafluorobenzyl) oxime .
Synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with hydroxylamine or N-hydroxyphthalimide. This reaction can yield N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide as an intermediate before hydrolysis to form the desired hydroxylamine .
General Reaction Scheme:- Formation of Intermediate:
- Hydrolysis:
The primary application of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is in the synthesis of oximes for various organic compounds. It is particularly useful in the pharmaceutical industry for modifying steroid structures that contain keto groups . Additionally, its unique fluorinated structure may provide advantages in enhancing the solubility and stability of derivatives formed during reactions.
Interaction studies involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine focus on its reactivity with different carbonyl compounds. Such studies have shown that this compound can effectively derivatize aldehydes and ketones into oximes under mild conditions. The kinetics of these reactions reveal that they are generally rapid and can be influenced by factors such as temperature and solvent polarity .
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine shares similarities with other hydroxylamines but stands out due to its unique pentafluorobenzyl group. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| O-benzylhydroxylamine | C₇H₉NO | Contains a benzyl group without fluorination |
| O-(trifluoromethyl)benzylhydroxylamine | C₇H₄F₃NO | Contains trifluoromethyl group |
| Hydroxylamine | H₂N-OH | Simple structure without aromatic or fluorinated groups |
Uniqueness: The presence of five fluorine atoms in O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine significantly alters its chemical properties compared to these similar compounds. This fluorinated structure enhances its reactivity and solubility characteristics while potentially influencing its biological interactions.








